molecular formula C19H23ClN4O3S2 B11419801 5-chloro-2-(ethylsulfanyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide

Cat. No.: B11419801
M. Wt: 455.0 g/mol
InChI Key: PCQDVEHJXVLKST-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and several functional groups such as chloro, ethylsulfanyl, and sulfonyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the Ethylsulfanyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Phenyl Group: This can be done through coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(ethylsulfanyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

5-chloro-2-(ethylsulfanyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for various chemical modifications, making it a versatile compound for scientific studies.

Properties

Molecular Formula

C19H23ClN4O3S2

Molecular Weight

455.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O3S2/c1-3-28-19-21-11-16(20)17(23-19)18(25)22-14-6-8-15(9-7-14)29(26,27)24-10-4-5-13(2)12-24/h6-9,11,13H,3-5,10,12H2,1-2H3,(H,22,25)

InChI Key

PCQDVEHJXVLKST-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C)Cl

Origin of Product

United States

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